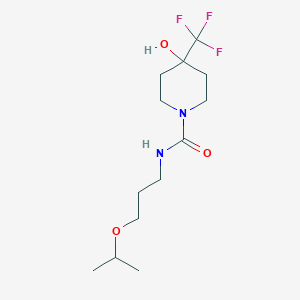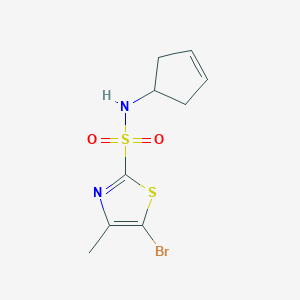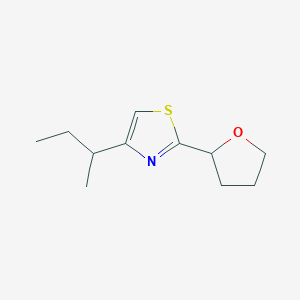![molecular formula C16H15N5OS B7641120 2-[(1-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-N-pyridin-2-ylacetamide](/img/structure/B7641120.png)
2-[(1-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-N-pyridin-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-N-pyridin-2-ylacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as PTMAP and has been studied extensively for its biological and chemical properties.
Mecanismo De Acción
The mechanism of action of PTMAP involves the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites. PTMAP has also been shown to inhibit the activity of proteins such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
PTMAP has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain. PTMAP has also been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PTMAP in lab experiments include its low toxicity and high specificity for certain enzymes and proteins. However, the limitations of using PTMAP include its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of PTMAP. One potential direction is the development of PTMAP derivatives with improved solubility and specificity for certain enzymes and proteins. Another direction is the study of the pharmacokinetics and pharmacodynamics of PTMAP in vivo. Additionally, PTMAP could be studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
In conclusion, PTMAP is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been studied extensively for its biological and chemical properties, including its anticancer, antibacterial, and antifungal activities. PTMAP has also been shown to inhibit the activity of enzymes and proteins involved in various diseases. Despite its advantages, PTMAP has limitations that need to be addressed in future studies.
Métodos De Síntesis
The synthesis of PTMAP involves the reaction of 2-chloro-N-pyridin-2-ylacetamide with 1-phenyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
PTMAP has been studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to possess anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its antibacterial and antifungal properties. PTMAP has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-[(1-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c22-16(19-14-8-4-5-9-17-14)11-23-10-15-18-12-21(20-15)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBJUVITYMSNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)CSCC(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Chloro-3-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641045.png)
![1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine](/img/structure/B7641052.png)
![N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide](/img/structure/B7641058.png)
![1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B7641068.png)


![Cyclopenten-1-yl-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7641081.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7641087.png)
![[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol](/img/structure/B7641092.png)

![N-[[5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]furan-2-yl]methyl]acetamide](/img/structure/B7641113.png)

![N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B7641123.png)